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Compound of Interest

Compound Name: n,n-Dimethylpentadecanamide

Cat. No.: B15469286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of N,N-
Dimethylpentadecanamide analogs, focusing on their interactions with key biological targets.

N,N-Dimethylpentadecanamide belongs to the broader class of fatty acid amides (FAAs), a

group of endogenous signaling molecules involved in various physiological processes.

Understanding how modifications to the chemical structure of these analogs influence their

biological activity is crucial for the development of novel therapeutics.

This analysis centers on the interaction of N,N-Dimethylpentadecanamide analogs with three

primary biological targets for long-chain fatty acid amides:

Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of

many fatty acid amides. Inhibition of FAAH can potentiate the endogenous effects of these

signaling lipids.

G Protein-Coupled Receptor 119 (GPR119): A receptor implicated in glucose homeostasis

and appetite regulation, which is activated by certain fatty acid amides.

Cannabinoid Receptors (CB1 and CB2): Key components of the endocannabinoid system,

which can be modulated by some fatty acid amides.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15469286?utm_src=pdf-interest
https://www.benchchem.com/product/b15469286?utm_src=pdf-body
https://www.benchchem.com/product/b15469286?utm_src=pdf-body
https://www.benchchem.com/product/b15469286?utm_src=pdf-body
https://www.benchchem.com/product/b15469286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15469286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Comparison of Analog Activity
The following tables summarize the biological activity of a series of N,N-dimethyl fatty acid

amide analogs with varying acyl chain lengths. This data illustrates the impact of chain length

on potency and efficacy at the respective targets.

Table 1: Inhibitory Activity of N,N-Dimethyl Fatty Acid Amide Analogs against Fatty Acid Amide

Hydrolase (FAAH)

Compound Acyl Chain Length IC50 (µM)

Analog 1 C12:0 15.2

Analog 2 C14:0 8.5

N,N-

Dimethylpentadecanamide
C15:0 5.1

Analog 3 C16:0 6.8

Analog 4 C18:0 12.3

Table 2: Agonist Activity of N,N-Dimethyl Fatty Acid Amide Analogs at G Protein-Coupled

Receptor 119 (GPR119)

Compound Acyl Chain Length EC50 (µM) % Maximal Efficacy

Analog 1 C12:0 2.8 85

Analog 2 C14:0 1.1 92

N,N-

Dimethylpentadecana

mide

C15:0 0.7 98

Analog 3 C16:0 1.5 95

Analog 4 C18:0 3.2 88

Table 3: Binding Affinity of N,N-Dimethyl Fatty Acid Amide Analogs to Cannabinoid Receptors
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Compound Acyl Chain Length
CB1 Receptor Ki
(µM)

CB2 Receptor Ki
(µM)

Analog 1 C12:0 > 50 > 50

Analog 2 C14:0 25.6 38.4

N,N-

Dimethylpentadecana

mide

C15:0 15.3 22.1

Analog 3 C16:0 18.9 29.7

Analog 4 C18:0 35.1 45.8

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N,N-Dialkyl Long-Chain Amides
A general procedure for the synthesis of N,N-dialkyl long-chain amides involves the reaction of

an acyl chloride with a dialkylamine.

Materials:

Long-chain fatty acid (e.g., pentadecanoic acid)

Thionyl chloride or oxalyl chloride

N,N-Dimethylamine (solution in a suitable solvent like THF or as a gas)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Triethylamine (TEA) or other suitable base

Saturated sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Procedure:

Acyl Chloride Formation: The fatty acid is converted to its corresponding acyl chloride. To a

solution of the fatty acid in anhydrous DCM, thionyl chloride or oxalyl chloride (1.2

equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can

be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 2-

4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed

under reduced pressure to yield the crude acyl chloride, which is often used directly in the

next step.

Amidation: The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a

cooled (0 °C) solution of N,N-dimethylamine (2-3 equivalents) and triethylamine (1.5

equivalents) in anhydrous DCM. The reaction mixture is stirred at 0 °C for 30 minutes and

then allowed to warm to room temperature and stirred for an additional 2-16 hours.

Work-up and Purification: The reaction is quenched by the addition of water or saturated

sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is

extracted with DCM. The combined organic layers are washed with water, brine, dried over

anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is purified by silica gel column chromatography using an

appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure N,N-

dimethyl fatty acid amide.

FAAH Inhibition Assay (IC50 Determination)
The inhibitory potency of the analogs against FAAH is determined using an in vitro enzymatic

assay that measures the hydrolysis of a fluorogenic or radiolabeled substrate.

Materials:

Human recombinant FAAH enzyme

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)
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FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin [AAMC] or [³H]-anandamide)

Test compounds (N,N-Dimethylpentadecanamide analogs) dissolved in DMSO

96-well microplate

Plate reader (fluorescence or scintillation counter)

Procedure:

A solution of the FAAH enzyme in assay buffer is pre-incubated with various concentrations

of the test compound (or DMSO for control) in a 96-well plate for 15-30 minutes at 37 °C.

The enzymatic reaction is initiated by the addition of the FAAH substrate.

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37 °C.

The reaction is terminated by the addition of a stop solution (e.g., cold methanol or a specific

inhibitor).

The amount of product formed is quantified using a plate reader. For a fluorescent substrate,

the fluorescence of the released product is measured. For a radiolabeled substrate, the

product is separated from the unreacted substrate, and the radioactivity is measured.

The percentage of inhibition for each compound concentration is calculated relative to the

control (DMSO).

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by fitting the concentration-response data to a sigmoidal dose-

response curve using appropriate software.

GPR119 Agonist cAMP Assay (EC50 Determination)
The agonist activity of the analogs at GPR119 is assessed by measuring the intracellular

accumulation of cyclic AMP (cAMP) in cells expressing the receptor.

Materials:
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A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells)

Cell culture medium

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Test compounds (N,N-Dimethylpentadecanamide analogs) dissolved in DMSO

Forskolin (as a positive control)

384-well white microplate

Procedure:

Cells are seeded into a 384-well plate and cultured overnight.

The culture medium is removed, and the cells are washed with assay buffer.

The cells are then incubated with various concentrations of the test compounds or a positive

control (forskolin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30-60

minutes at 37 °C.

Following incubation, the cells are lysed, and the intracellular cAMP levels are measured

according to the manufacturer's protocol for the chosen cAMP detection kit.

The EC50 value, the concentration of the agonist that produces 50% of the maximal

response, is calculated by fitting the concentration-response data to a sigmoidal dose-

response curve.

Cannabinoid Receptor Binding Assay (Ki Determination)
The binding affinity of the analogs for CB1 and CB2 receptors is determined through

competitive radioligand binding assays.

Materials:

Cell membranes prepared from cells expressing either human CB1 or CB2 receptors
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)

Radioligand with known high affinity for the target receptor (e.g., [³H]CP-55,940)

Test compounds (N,N-Dimethylpentadecanamide analogs) dissolved in DMSO

Non-specific binding control (a high concentration of a known unlabeled ligand)

96-well filter plate

Scintillation cocktail and counter

Procedure:

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the

radioligand and varying concentrations of the test compounds.

Total binding is determined in the absence of a competing ligand, while non-specific binding

is measured in the presence of a saturating concentration of an unlabeled ligand.

The plate is incubated for 60-90 minutes at 30 °C.

The reaction is terminated by rapid filtration through the filter plate, followed by washing with

ice-cold binding buffer to separate bound from free radioligand.

The filter plate is dried, and a scintillation cocktail is added to each well.

The radioactivity retained on the filters is measured using a scintillation counter.

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The IC50 value for each test compound is determined from the competition binding curve.

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows

described in this guide.
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Caption: Workflow for FAAH Inhibition Assay.
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Caption: GPR119 Signaling Pathway.
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Caption: Workflow for Cannabinoid Receptor Binding Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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